Udp-adfgu

Description

Properties

CAS No. |

120701-60-2 |

|---|---|

Molecular Formula |

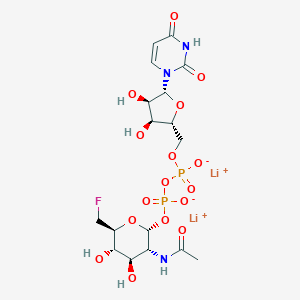

C17H24FLi2N3O16P2 |

Molecular Weight |

621.3 g/mol |

IUPAC Name |

dilithium;[(2R,3R,4R,5S,6S)-3-acetamido-6-(fluoromethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26FN3O16P2.2Li/c1-6(22)19-10-13(26)11(24)7(4-18)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(23)20-17(21)28;;/h2-3,7-8,10-16,24-27H,4-5H2,1H3,(H,19,22)(H,29,30)(H,31,32)(H,20,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |

InChI Key |

WESCJVYWYJQIIA-YZVFIFBQSA-L |

SMILES |

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |

Isomeric SMILES |

[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |

Canonical SMILES |

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |

Synonyms |

UDP-ADFGU uridine 5'-( 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl)diphosphate uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate

De Novo Synthetic Routes for Uridine (B1682114) Diphosphate (B83284) Sugar Nucleotides

The assembly of UDP-sugars is a cornerstone of carbohydrate metabolism, providing the activated monosaccharide units required for glycosylation reactions. frontiersin.org These pathways are highly conserved and rely on a series of enzymatic steps to couple a sugar phosphate (B84403) with a nucleotide triphosphate.

Enzymatic Condensation Reactions Involving Nucleotide Triphosphates and Sugar Phosphates

The final and most critical step in the de novo synthesis of UDP-sugars is the condensation of a sugar-1-phosphate with Uridine Triphosphate (UTP). This reaction is catalyzed by a class of enzymes known as UDP-sugar pyrophosphorylases (USPs), or more specifically, N-acetylglucosamine-1-phosphate uridyltransferases (GlmU) when dealing with amino sugars. nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the phosphate group from the sugar-1-phosphate on the α-phosphate of UTP. researchgate.net This forms the UDP-sugar and releases an inorganic pyrophosphate (PPi) molecule. The subsequent hydrolysis of PPi by inorganic pyrophosphatase drives the reaction forward, making the formation of the UDP-sugar essentially irreversible. nih.gov

For a compound like UDP-adfgu, the immediate precursor would be 2-acetamido-2,6-dideoxy-6-fluoroglucopyranose-1-phosphate. A specific pyrophosphorylase would then catalyze its reaction with UTP to yield the final product.

Epimerization and Phosphorylation Mechanisms Applied to Existing Nucleotide Sugars

Nature employs a variety of modification enzymes to generate diverse sugar structures from common UDP-sugar precursors. charlotte.edu Epimerases can alter the stereochemistry at specific carbon centers of the sugar, while other enzymes can introduce further modifications. Although not a direct synthetic route for the initial UDP-sugar linkage, these modifications are crucial for creating the final sugar moiety before or after its attachment to UDP. For instance, UDP-glucose can be epimerized to UDP-galactose. uea.ac.uk In the context of this compound, epimerization steps are central to the formation of the specific glucose configuration of the modified sugar, as will be detailed in section 2.3.

Precursor Metabolic Pathways for the Uridine Diphosphate Moiety

The uridine diphosphate component of this compound is derived from the essential pyrimidine (B1678525) nucleotide, Uridine Triphosphate (UTP). The synthesis of UTP is a fundamental metabolic process, ensuring a ready supply for RNA synthesis and the activation of sugars.

Pyrimidine Biosynthesis Pathways Leading to Uridine Triphosphate

The de novo synthesis of pyrimidines assembles the pyrimidine ring from simple precursor molecules. microbenotes.com The process begins with the formation of carbamoyl phosphate from bicarbonate, glutamine, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com Aspartate transcarbamoylase then catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate, the first committed step in the pathway. davuniversity.org

Through a series of subsequent enzymatic reactions including ring closure and oxidation, the molecule orotate is formed. davuniversity.org Orotate is then attached to a ribose-5-phosphate group (donated by PRPP) to create orotidylate (OMP). Finally, OMP is decarboxylated to yield Uridine Monophosphate (UMP), the first true pyrimidine nucleotide. libretexts.orglibretexts.org

Uridine Monophosphate to Uridine Diphosphate Phosphorylation Cascades

To become the high-energy donor required for UDP-sugar synthesis, UMP must be phosphorylated to UTP. This occurs in a two-step cascade. First, UMP is phosphorylated to Uridine Diphosphate (UDP) by the enzyme UMP kinase (UMPK), which utilizes ATP as the phosphate donor. oup.comwikipedia.org This reaction is a crucial step in pyrimidine metabolism. nih.govqmul.ac.uk Subsequently, UDP is converted to UTP by the action of nucleoside diphosphate kinase (NDPK), a ubiquitous enzyme that catalyzes the transfer of the terminal phosphate group from ATP to UDP. libretexts.orglibretexts.org This final UTP molecule is then available for the pyrophosphorylase reaction described in section 2.1.1.

Biosynthesis of the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranose Moiety

The synthesis of the complex sugar portion of this compound is a multi-stage process involving amination, acetylation, deoxygenation, and fluorination. The likely starting point for this pathway is the common UDP-sugar, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov

The biosynthesis of UDP-GlcNAc itself begins with the glycolytic intermediate fructose-6-phosphate (B1210287). nih.govreactome.org Through the action of enzymes like glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), fructose-6-phosphate is converted into UDP-GlcNAc. nih.govwikipedia.org

From the central precursor UDP-GlcNAc, a series of enzymatic modifications would be required to generate the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranose moiety.

6-Deoxygenation: The conversion of a hexose to a 6-deoxyhexose is a well-characterized enzymatic process. oup.comnih.gov Typically, this involves a UDP-sugar 4,6-dehydratase, which creates a UDP-4-keto-6-deoxy intermediate. oup.comnih.gov This intermediate is then acted upon by a reductase to yield the 6-deoxy sugar. nih.gov In the case of this compound, an enzyme would first catalyze the dehydration of UDP-GlcNAc to form UDP-2-acetamido-2-deoxy-D-glucose-4,6-diene, which is then reduced to form UDP-2-acetamido-2,6-dideoxy-D-glucose (UDP-N-acetylquinovosamine). researchgate.net

Fluorination: Enzymatic fluorination is a rare but known biological process. Fluorinase enzymes catalyze the formation of a carbon-fluorine bond, typically using S-adenosyl-L-methionine (SAM) and a fluoride ion. While the specific enzyme that would act on a 6-deoxy sugar is hypothetical, a plausible mechanism would involve a radical SAM fluorinase. This enzyme would generate a highly reactive 5'-deoxyadenosyl radical, which would abstract the hydrogen atom from the C6 position of the sugar. The resulting substrate radical would then react with a fluoride ion to form the C-F bond. Chemo-enzymatic approaches have also been developed for the synthesis of fluorinated sugar nucleotides, which can serve as probes for glycosyltransferases. nih.govnih.govreading.ac.ukrsc.orgresearchgate.net

The precise order of these deoxygenation and fluorination steps could vary. It is conceivable that fluorination might occur at an earlier stage on a precursor sugar before it is incorporated into the UDP-sugar pathway. However, modification of the intact UDP-sugar is a common strategy in natural product biosynthesis.

Interconnectedness with Broader Uridine Diphosphate Sugar Metabolic Networks

The putative metabolic pathways of this compound are intrinsically linked to the central hubs of UDP-sugar metabolism. Its biosynthesis would likely draw from and contribute to the pool of common precursors and intermediates, creating a complex regulatory interplay.

Relationship to Uridine Diphosphate Glucose (UDP-Glucose) Synthesis

UDP-glucose is a cornerstone of sugar metabolism, serving as a precursor for a multitude of glycosylation reactions. wikipedia.org The biosynthesis of this compound would almost certainly be dependent on the availability of UDP-glucose. The initial steps in the formation of this compound would likely involve enzymatic modifications of the glucose moiety of UDP-glucose.

The synthesis of UDP-glucose itself is a fundamental process, catalyzed by UDP-glucose pyrophosphorylase (UGP), which combines glucose-1-phosphate and UTP. frontiersin.org The flux through this pathway directly impacts the availability of the foundational substrate for the hypothetical this compound synthesis.

Table 1: Key Enzymes in UDP-Sugar Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| UDP-glucose pyrophosphorylase | UGP | Catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. |

| UDP-glucose 6-dehydrogenase | UGD | Oxidizes UDP-glucose to UDP-glucuronic acid. wikipedia.org |

| UDP-glucuronate decarboxylase | UXS | Converts UDP-glucuronic acid to UDP-xylose. nih.gov |

| Glucosamine-6-phosphate synthase | GlmS | The initial and rate-limiting enzyme in UDP-GlcNAc biosynthesis in bacteria. nih.gov |

| Phosphoglucosamine mutase | GlmM | An enzyme in the UDP-GlcNAc biosynthetic pathway. nih.gov |

Linkages to Uridine Diphosphate Glucuronic Acid (UDPGA) Metabolism

UDP-glucuronic acid is a critical intermediate in the synthesis of various polysaccharides and is essential for detoxification processes. wikipedia.orgdrugbank.com It is synthesized from UDP-glucose by the action of UDP-glucose 6-dehydrogenase. wikipedia.org The metabolic pathway of this compound could intersect with UDPGA metabolism, potentially competing for the common precursor, UDP-glucose.

Furthermore, the structural modifications required to convert the glucuronic acid moiety of UDPGA into the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl group of this compound would necessitate a series of enzymatic reactions. These hypothetical enzymes might share similarities with those involved in other sugar modification pathways.

Parallels with Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) Biosynthesis

The presence of an N-acetyl group at the C-2 position of the sugar in this compound draws a direct parallel to the biosynthesis of UDP-GlcNAc, an essential precursor for bacterial peptidoglycan and a key molecule in eukaryotic glycosylation. nih.govwikipedia.org The biosynthesis of UDP-GlcNAc begins with fructose-6-phosphate and proceeds through several enzymatic steps. nih.gov

The incorporation of the acetamido group in this compound likely involves an acetyltransferase, an enzyme class also central to UDP-GlcNAc synthesis. nih.gov This suggests a potential for shared enzymatic machinery or regulatory crosstalk between these two pathways.

Cross-talk with Uridine Diphosphate Xylose (UDP-Xylose) Pathways

UDP-xylose, a precursor for hemicellulose and proteoglycans, is synthesized from UDP-glucuronic acid by UDP-glucuronate decarboxylase. nih.govnih.gov The metabolic network leading to this compound could exhibit regulatory feedback loops with the UDP-xylose pathway. For instance, intermediates in the this compound pathway could potentially inhibit or activate enzymes in the UDP-xylose synthesis route, and vice versa. Such cross-talk is a common feature in maintaining the balance of different UDP-sugars within the cell.

Enzymatic Machinery Governing Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate Metabolism

Enzymes Catalyzing Uridine (B1682114) Diphosphate (B83284) Sugar Interconversions

Uridine Diphosphate Glucuronosyltransferases (UGTs) Superfamily

Structural Determinants of UGT Substrate Binding and Catalysis

UDP-glycosyltransferases (UGTs) are a large family of enzymes belonging predominantly to the GT1 family, characterized by a GT-B fold structure portlandpress.commdpi.comnih.gov. This fold consists of two similar Rossmann-like domains: an N-terminal domain that is often more variable and accommodates diverse acceptor molecules, and a more conserved C-terminal domain responsible for binding the nucleotide sugar donor, such as UDP-ADFGU or its non-fluorinated counterpart, UDP-GlcNAc portlandpress.comnih.gov.

A highly conserved 44-amino acid motif known as the Plant Secondary Product Glycosyltransferases (PSPG) box is located within the C-terminal domain of UGTs and plays a critical role in interacting with the UDP-sugar donor mdpi.comoup.com. Specific residues within this motif, along with other loop regions, offer critical interactions with the sugar moiety and the diphosphate bridge of the nucleotide sugar, orienting it for catalysis portlandpress.commdpi.comoup.com. For instance, a conserved glycine (B1666218) next to a serine/threonine in a C-terminal loop directly binds to the β-phosphate part of the sugar portlandpress.com.

UGTs typically catalyze glycosylation reactions via an "inverting" mechanism, which involves an SN2-like displacement reaction mdpi.comnih.gov. In this mechanism, the acceptor substrate directly replaces the phosphate (B84403) position in the sugar donor, leading to a stereochemical inversion at the C-1 position of the glycosylation product mdpi.com. The catalytic mechanism for O-glucuronidation by human UGTs, for example, involves a "catalytic dyad" of histidine and aspartic acid residues, where the histidine abstracts a proton from the aglycone hydroxyl for nucleophilic attack at the C1 carbon of the sugar nih.gov. While UGTs often exhibit narrow substrate specificity for the sugar donor, some demonstrate promiscuity, being able to utilize different NDP-sugars, which suggests potential for interaction with fluorinated analogs like this compound oup.comjmb.or.kr.

Allosteric Regulation and Kinetic Properties of UGTs

The activity of UGTs and other enzymes involved in nucleotide sugar metabolism is subject to intricate regulatory mechanisms, including allosteric regulation. Allostery involves the binding of a ligand at a site distinct from the active site, leading to conformational changes that modulate enzyme activity pnas.org. Unlike enzymes exhibiting Michaelis-Menten kinetics, allosteric enzymes often display sigmoidal (S-shaped) kinetics in response to substrate concentration, reflecting cooperative binding or transitions between different enzyme states khanacademy.orgpearson.com.

Allosteric activators can decrease the apparent Km (or K0.5 for allosteric enzymes) and/or increase Vmax, while allosteric inhibitors can increase Km and/or decrease Vmax khanacademy.org. A notable example in nucleotide sugar metabolism is the allosteric inhibition of human UDP-glucose dehydrogenase (hUGDH) by UDP-xylose (UDP-Xyl) acs.orgacs.org. hUGDH, which catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, exists in an equilibrium between active and inactive hexameric states, with UDP-Xyl stabilizing the inactive state acs.org. This allosteric transition can be slow, manifesting as a lag in progress curves, indicative of hysteretic behavior acs.org.

Some UGTs can also exhibit substrate inhibition, where high concentrations of the substrate lead to a decrease in enzyme activity mdpi.comnih.gov. This phenomenon may be attributed to the binding of a second substrate molecule to an allosteric site or the formation of a catalytically incompetent enzyme-cofactor-substrate complex mdpi.com. The kinetic properties of UGTs, including their susceptibility to allosteric regulation and substrate inhibition, are critical determinants of their physiological roles and responses to metabolic perturbations.

Enzymes of the Hexosamine Biosynthesis Pathway (HBP) and Related Enzymes

The Hexosamine Biosynthesis Pathway (HBP) is a central metabolic route for the de novo synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for glycosylation frontiersin.orgfrontiersin.orgnih.govresearchgate.net. This pathway integrates carbon, nitrogen, and energy metabolism by utilizing intermediates from glycolysis (fructose-6-phosphate), amino acid metabolism (glutamine), lipid metabolism (acetyl-CoA), and nucleotide metabolism (UTP) frontiersin.orgnih.govresearchgate.net.

The HBP comprises four sequential enzymatic reactions:

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) : Catalyzes the first committed step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate (B1630785) frontiersin.orgnih.gov.

Glucosamine-6-phosphate N-acetyltransferase (GNA) : Acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate.

N-acetylglucosamine-phosphate mutase (AGM) : Isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate frontiersin.org.

N-acetylglucosamine-1-phosphate uridylyltransferase (GlcNAc1pUT or UAP) : Catalyzes the final step, converting N-acetylglucosamine-1-phosphate and UTP into UDP-GlcNAc and pyrophosphate (PPi) frontiersin.org.

The HBP is crucial for maintaining cellular homeostasis, and its dysregulation has been linked to various diseases nih.govnumberanalytics.com. Given that this compound is a fluorinated analog of UDP-GlcNAc, enzymes within the HBP or related pathways might be involved in its synthesis or metabolism. For instance, if 2-fluoro-2-deoxy-D-glucose enters the pathway, it could potentially be processed by some of these enzymes, leading to the formation of fluorinated intermediates or this compound itself, or it could act as an inhibitor of these enzymes nih.gov.

Uridyltransferases and Pyrophosphorylases in Nucleotide Sugar Synthesis

Uridyltransferases and pyrophosphorylases are pivotal enzymes in the primary synthesis of nucleotide sugars, including UDP-sugars, which are the most common activated sugar donors in nature frontiersin.org. These enzymes catalyze the reversible reaction between a nucleoside triphosphate (typically UTP) and a sugar-1-phosphate to yield the corresponding nucleoside diphosphate-sugar and inorganic pyrophosphate (PPi) frontiersin.orgnih.gov. This reaction is often magnesium-dependent and typically follows an ordered bi-bi mechanism frontiersin.orgnih.gov.

Key classes of UDP-sugar producing pyrophosphorylases include:

UDP-Glc pyrophosphorylase (UGPase) : Synthesizes UDP-glucose from glucose-1-phosphate and UTP frontiersin.orgnih.govmdpi.com.

UDP-sugar pyrophosphorylase (USPase) : A broader specificity enzyme capable of synthesizing various UDP-sugars frontiersin.org.

UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) : Specifically synthesizes UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP frontiersin.orgnih.gov. This enzyme is particularly relevant to this compound, as it could potentially catalyze the synthesis of this compound if 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl-1-phosphate were available as a substrate capes.gov.br.

These pyrophosphorylases are structurally characterized by a catalytic central domain containing a Rossmann-like fold, a common feature in nucleotide-binding enzymes frontiersin.org. The efficiency and specificity of these enzymes are critical for maintaining the cellular pool of activated sugar donors required for a myriad of glycosylation events. The ability of UAGPase to utilize fluorinated 2-N-acetamidosugar 1-phosphates to synthesize fluorinated 2-N-acetamidosugar nucleotides, such as UDP-4-FGlcNAc, has been demonstrated in chemo-enzymatic approaches, indicating the potential for similar enzymatic synthesis of this compound capes.gov.br.

Molecular Mechanisms of Enzyme Regulation in Uridine Diphosphate Pathways

The pathways involved in uridine diphosphate sugar metabolism are subject to sophisticated regulatory mechanisms to ensure cellular metabolic balance and responsiveness to environmental cues.

Feedback Inhibition by Downstream Metabolites

Feedback inhibition is a ubiquitous and highly efficient regulatory mechanism in metabolic pathways, where the end product of a pathway inhibits the activity of an enzyme earlier in the same pathway numberanalytics.compressbooks.pub. This control prevents the overproduction of metabolites, conserves energy, and maintains cellular homeostasis numberanalytics.compressbooks.pub.

In nucleotide sugar metabolism, feedback inhibition is a critical regulatory point. For instance, the production of nucleotides is controlled through feedback inhibition pressbooks.pub. UDP-xylose (UDP-Xyl) is a potent allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), an enzyme upstream in the pathway that converts UDP-glucose to UDP-glucuronic acid acs.org. This inhibition helps regulate the balance of UDP-sugar pools acs.org. Similarly, bacterial nucleotidyltransferases, such as RmlA, which are involved in the production of rare NDP-sugars, are known to be feedback-inhibited by their own end products, binding to an allosteric site to restrict substrate promiscuity and regulate glycan assembly nih.govacs.org. This mechanism ensures that when sufficient levels of a particular nucleotide sugar are present, its synthesis is downregulated, preventing wasteful accumulation and channeling resources towards other essential metabolic processes.

Conformational Dynamics and Enzyme Hysteresis

Enzyme function is intimately linked to its conformational dynamics, involving slow transitions among different protein conformations nih.govnih.gov. These dynamic changes can play various functional roles, including allosteric regulation, enabling access to catalytically competent states, facilitating order-disorder transitions essential for efficient chemistry, and even supporting catalytic promiscuity nih.gov.

Enzyme hysteresis is a specific manifestation of slow conformational dynamics, where an enzyme responds slowly to rapid changes in ligand concentration (e.g., substrate or effector) nih.govacs.org. This slow response can result in "lag" or "burst" phases in the reaction time course, reflecting the time required for the enzyme to transition between different kinetic states acs.org. For example, the allosteric mechanism of hUGDH, where UDP-Xyl binding induces a slow transition to an inactive state, demonstrates hysteretic behavior acs.org.

Biological Roles and Glycosylation Pathways Involving Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate

Participation in the Glycosylation of Cellular Biomacromolecules

UDP-ADFGU plays a crucial role in glycosylation pathways by acting as a substrate for glycosyltransferases. These enzymes catalyze the transfer of the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranose sugar unit from this compound to specific acceptor molecules, thereby contributing to the synthesis of diverse glycoconjugates. ontosight.ai

Glycosylation is a prevalent post-translational modification that significantly impacts the structure and function of proteins. The incorporation of sugar moieties can alter protein folding, stability, solubility, and interactions with other molecules. ontosight.ai In this context, this compound serves as a donor substrate, contributing its unique modified glucose unit to the growing glycan chains on proteins. This process is essential for the biosynthesis of various glycoproteins that perform critical roles in cellular processes. ontosight.ai

Similar to proteins, lipids and their derivatives undergo glycosylation to form glycolipids, which are integral components of cell membranes. These glycolipids are involved in a multitude of cellular functions, including cell recognition, signal transduction, and membrane stability. ontosight.ai this compound participates in these synthetic pathways by providing the modified sugar residue, influencing the specific composition and structure of complex glycolipids. ontosight.ai

Modulation of Cell Surface Recognition and Intercellular Interactions

The glycans present on the cell surface, often formed through glycosylation processes involving compounds like this compound, are pivotal in mediating cell surface recognition and intercellular interactions. ontosight.ai These carbohydrate structures act as molecular signatures, enabling cells to recognize and communicate with each other and their environment. ontosight.ai

Glycosylation patterns on the cell surface, influenced by the availability and utilization of specific nucleotide sugars such as this compound, are critical determinants of cell-cell adhesion and signaling events. ontosight.ai These glycans can modulate the binding affinity of adhesion molecules and receptors, thereby impacting processes like tissue development, wound healing, and immune responses. ontosight.ai

Impact on Protein Folding, Stability, and Functional Integrity

Glycosylation, a process in which this compound is involved, can profoundly influence the folding, stability, and functional integrity of proteins. ontosight.ai The addition of glycan chains can assist in the proper folding of nascent polypeptide chains, protect proteins from degradation, and modulate their enzymatic activity or ligand-binding capabilities. ontosight.ai Understanding the specific contributions of modified sugar donors like this compound to these processes is crucial for comprehending the intricate regulation of protein function in biological systems. ontosight.ai

Compound Information

Comparative Functional Analysis with Other Activated Uridine (B1682114) Diphosphate (B83284) Sugars

The study of this compound often involves a comparative analysis with other well-characterized activated uridine diphosphate sugars, such as UDP-glucose and UDP-glucuronic acid (UDPGA). This comparative approach helps in understanding the potential implications of a modified sugar moiety, like that found in this compound, within established metabolic and glycosylation pathways.

Roles in Glycogen (B147801) Synthesis and Glucose Metabolism (UDP-glucose)

Uridine diphosphate glucose (UDP-glucose) is a pivotal nucleotide sugar, acting as an activated form of glucose in various metabolic pathways. It is indispensable for glycogen synthesis, a process where glucose is stored as glycogen in the liver and muscles. wikipedia.orgontosight.ailibretexts.orgfiveable.meontosight.ai The enzyme glycogen synthase catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain. ontosight.ailibretexts.orgfiveable.meontosight.ai This mechanism is vital for maintaining glucose homeostasis and cellular energy balance. fiveable.meontosight.ai

Beyond glycogen synthesis, UDP-glucose serves as a precursor for the biosynthesis of other crucial nucleotide sugars, including UDP-galactose and UDP-glucuronic acid, thereby connecting it to broader carbohydrate metabolism. wikipedia.orgcsic.esuzh.ch It is also involved in the formation of carbohydrate moieties in glycolipids, glycoproteins, and proteoglycans. libretexts.orgcsic.espnas.orgamdb.onlinefrontiersin.org

Given its structural similarity to glucose, this compound, with its modified glucose moiety, could potentially interact with enzymes involved in glucose metabolism. Research might explore whether this compound can act as an alternative substrate or an inhibitor for glucosyltransferases or other enzymes that typically utilize UDP-glucose, thereby influencing glycogen synthesis or other glucose-dependent pathways.

Involvement in Xenobiotic and Endogenous Compound Detoxification (UDPGA)

Uridine diphosphate glucuronic acid (UDPGA) plays a central role in glucuronidation, a major Phase II metabolic pathway essential for the detoxification and excretion of both xenobiotic (foreign) and endogenous compounds. wikipedia.orgontosight.aigrantome.comuef.finih.govtaylorandfrancis.comuomus.edu.iqvietnamjournal.rucapes.gov.br In this process, UDPGA acts as the glucuronyl donor. wikipedia.orgontosight.aigrantome.comuef.fitaylorandfrancis.comuomus.edu.iqwikipedia.org

The transfer of a glucuronyl group from UDPGA to various lipophilic substances, including drugs, environmental toxins, bilirubin, steroid hormones, and thyroid hormones, is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgontosight.aigrantome.comuef.finih.govtaylorandfrancis.comuomus.edu.iqvietnamjournal.rucapes.gov.brwikipedia.org This conjugation reaction significantly increases the water solubility of these compounds, facilitating their elimination from the body, primarily via renal excretion. uef.fitaylorandfrancis.comuomus.edu.iqcapes.gov.br The liver is a primary site for this detoxification, although UGTs are found in various other tissues. uef.fitaylorandfrancis.comcapes.gov.br

The presence of a fluorine atom and an acetamido group in this compound's sugar moiety makes it a unique analogue. Investigations could explore whether this modified sugar nucleotide can be recognized by UGTs or other detoxifying enzymes, potentially leading to novel glucuronide-like conjugates or acting as a competitive inhibitor of glucuronidation, thus impacting the metabolism of other substrates.

Contribution to Glycosaminoglycan and Proteoglycan Biosynthesis

Glycosaminoglycans (GAGs) and proteoglycans (PGs) are vital components of the extracellular matrix, playing crucial roles in cell signaling, adhesion, and tissue organization. ontosight.aiwikipathways.orgresearchgate.netresearchgate.net Their biosynthesis heavily relies on a supply of activated UDP-sugars. wikipathways.orgresearchgate.netresearchgate.netnih.gov Key UDP-sugars involved include UDP-glucuronic acid, UDP-xylose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine. uzh.chontosight.aiwikipathways.orgresearchgate.netnih.govctdbase.org

UDP-glucuronic acid, which is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase (UGDH), is a critical precursor for GAGs like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate. uzh.chwikipedia.orgnih.govoncotarget.com Furthermore, UDP-glucuronic acid can be decarboxylated to form UDP-xylose, which is essential for initiating the synthesis of GAG chains on proteoglycan core proteins. uzh.chwikipathways.orgnih.govuniprot.org The elongation of GAG chains involves the sequential transfer of specific saccharides from their respective UDP-sugar donors by glycosyltransferases. wikipathways.orgresearchgate.net

Given that this compound contains a modified glucose derivative, its interaction with the complex machinery of GAG and proteoglycan biosynthesis could be significant. It might serve as a substrate for certain glycosyltransferases involved in GAG chain elongation, potentially leading to the formation of altered GAG structures with modified biological properties, or it could act as an antagonist, interfering with normal GAG assembly.

Formation of Complex Polysaccharides and Glycosphingolipids

Activated UDP-sugars are fundamental precursors for the synthesis of a wide array of complex carbohydrates, including various polysaccharides and glycosphingolipids. wikipedia.orgcsic.esamdb.onlinefrontiersin.orgd-nb.infoacs.org These complex structures are integral to cellular function, membrane integrity, and cell-surface recognition. frontiersin.orgd-nb.info

UDP-glucose, for instance, is a direct precursor for the synthesis of lipopolysaccharides, which are crucial components of bacterial cell walls, and glycosphingolipids, which are found in eukaryotic cell membranes. wikipedia.orgcsic.esamdb.onlined-nb.info Glycosyltransferases are the enzymes responsible for catalyzing the transfer of sugar moieties from these activated nucleotide sugars to appropriate acceptor molecules, forming glycosidic bonds and building complex carbohydrate structures. frontiersin.orgacs.org

The unique modification in this compound's sugar moiety suggests its potential utility in probing or modifying these complex synthetic pathways. It could be investigated as a substrate for glycosyltransferases involved in glycosphingolipid or polysaccharide formation, which might result in the creation of novel glycoconjugates with altered biological activities or serve as a tool to inhibit specific glycosylation steps, thereby impacting the formation or function of these complex biomolecules.

Advanced Research Methodologies for Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate Pathway Elucidation

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

Isotopic labeling and tracing techniques are indispensable for understanding the metabolic flux involving Udp-adfgu. By introducing stable isotopes such as Carbon-13 (C), Nitrogen-15 (N), or Deuterium (H) into precursor molecules, researchers can track the incorporation and transformation of the modified glucopyranosyl moiety of this compound through complex metabolic networks. For instance, feeding cells with C-labeled glucose precursors would allow for the monitoring of the synthesis of the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl component and its subsequent incorporation into this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed to detect and quantify the labeled intermediates and products, providing detailed information on reaction pathways, rates, and bottlenecks. This approach can reveal the specific enzymes involved in this compound synthesis and degradation, as well as the metabolic branches that consume or produce it.

Table 1: Conceptual Data from Isotopic Labeling and Tracing

| Metabolic Intermediate | Isotopic Labeling Pattern | Relative Abundance (%) | Implication for this compound Pathway |

| Glucose-6-phosphate | [U-C] | High | Direct precursor |

| Glucosamine-6-phosphate | [U-C] | High | Intermediate in N-acetylglucosamine formation |

| UDP-GlcNAc | [U-C] | Moderate | Potential precursor for fluorination and deoxygenation |

| This compound | [U-C] | Detected | Confirmation of synthesis pathway |

| Glycoprotein X | [U-C] in sugar | Low to Moderate | Evidence of this compound utilization in glycosylation |

Quantitative Enzymatic Assays for Kinetic and Mechanistic Characterization

Quantitative enzymatic assays are critical for characterizing the enzymes that synthesize, modify, or utilize this compound. These assays measure the rate of substrate conversion into product under controlled conditions, allowing for the determination of kinetic parameters such as Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat). For enzymes like glycosyltransferases that utilize this compound as a donor, coupled enzyme assays or direct product detection methods (e.g., using HPLC or spectrophotometry) can be employed. By varying substrate concentrations and analyzing reaction rates, researchers can deduce the enzyme's affinity for this compound and its catalytic efficiency. Furthermore, mechanistic studies, often involving substrate analogs or site-directed mutagenesis, can elucidate the precise chemical steps and amino acid residues involved in the catalytic mechanism. This provides fundamental insights into how enzymes recognize and process this compound.

Table 2: Conceptual Kinetic Parameters for this compound-Utilizing Enzyme

| Enzyme Name (Hypothetical) | Substrate (this compound) | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Glycosyltransferase A | This compound | 15 | 250 | 50 | 3.3 x 10⁶ |

| Dehydrogenase B | This compound | 30 | 180 | 30 | 1.0 x 10⁶ |

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) of Uridine (B1682114) Diphosphate-Binding Enzymes

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (Cryo-EM), are pivotal for understanding the three-dimensional structures of enzymes that bind this compound. These methods provide atomic-level details of enzyme-substrate interactions, revealing the precise architecture of the active site, the residues involved in this compound recognition, and any conformational changes induced upon binding. For instance, co-crystallization of an enzyme with this compound or its analogs can illuminate the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. Such structural information is invaluable for rational drug design, enabling the development of inhibitors or activators that specifically target the this compound pathway. While specific structural data for enzymes binding this compound were not found, the general principles apply to its study.

Genetic Engineering and Molecular Biology Techniques for Pathway Manipulation

Genetic engineering and molecular biology techniques are essential for manipulating the this compound pathway within living systems to understand its regulation and function. Approaches include gene knockout, knockdown (e.g., using RNA interference), overexpression, and site-directed mutagenesis of genes encoding enzymes involved in this compound synthesis or utilization. For example, knocking out a gene hypothesized to be essential for the synthesis of the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl moiety would allow researchers to observe the impact on this compound levels and downstream glycosylation events. Conversely, overexpression of a glycosyltransferase that uses this compound could reveal its role in specific cellular processes or lead to enhanced production of desired glycoconjugates. These manipulations can be performed in various model systems, from bacteria and yeast to mammalian cell lines, providing insights into the physiological roles and regulatory networks governing this compound metabolism.

Analytical Chemistry Techniques for Nucleotide Sugar Profiling (e.g., Chromatography-Mass Spectrometry)

Analytical chemistry techniques, particularly chromatography coupled with mass spectrometry (LC-MS and GC-MS), are fundamental for the accurate detection, identification, and quantification of this compound and related nucleotide sugars in biological samples. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are used to separate this compound from other cellular components based on its physicochemical properties. The separated compound is then introduced into a mass spectrometer, which provides highly specific information about its molecular weight and fragmentation pattern, allowing for unambiguous identification. Quantitative analysis can be performed using internal standards and calibration curves, enabling precise measurement of this compound concentrations in different tissues, cell types, or under varying physiological conditions. This profiling is crucial for understanding the dynamic changes in this compound levels in response to stimuli or disease states.

Table 3: Conceptual LC-MS/MS Parameters for this compound Profiling

| Parameter | Value / Description |

| Chromatography | |

| Column Type | C18 or HILIC |

| Mobile Phase | A: Aqueous ammonium (B1175870) acetate; B: Acetonitrile |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | 620.0 (for C₁₇H₂₄FN₃O₁₆P₂⁻, assuming dilithium (B8592608) salt is removed) |

| Fragment Ions (m/z) | 323.0 (UDP fragment), 307.0 (modified sugar fragment) |

| Collision Energy | Optimized for specific fragments |

Implications of Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate in Biological Systems and Disease Pathogenesis

Aberrant Glycosylation Patterns in Disease States

Aberrant glycosylation patterns are a hallmark observed in numerous disease states, reflecting disruptions in the intricate processes by which carbohydrate structures are synthesized and attached to biomolecules ontosight.ai. As a nucleotide sugar, UDP-ADFGU contributes to glycosylation reactions, and therefore, its presence or altered metabolism could theoretically influence these patterns. However, specific detailed research findings directly linking this compound to the induction or specific mechanisms of aberrant glycosylation patterns in human diseases are not extensively documented in the available literature.

Role in Oncogenesis and Tumor Progression

Associations with Metabolic Dysregulation

Glycosylation is a fundamental process that impacts various metabolic pathways, and aberrant glycosylation patterns have been associated with metabolic disorders ontosight.ai. While this compound, as a modified nucleotide sugar, participates in glycosylation, specific detailed research findings directly linking its involvement to particular mechanisms of metabolic dysregulation are not widely reported. The broader understanding of glycosylation's role in metabolism indicates that compounds like this compound could be relevant to these processes, but direct evidence remains limited ontosight.ai.

Roles of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in Disease Contexts

Uridine Diphosphate Glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily responsible for glucuronidation, a major detoxification pathway that conjugates various endogenous and exogenous compounds with UDP-glucuronic acid, not this compound. The available scientific literature does not provide direct evidence or detailed research findings linking Uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl)diphosphate (this compound) as a substrate or direct modulator of UGT enzyme activity in the context of disease. Therefore, specific contributions of this compound to drug resistance, therapeutic efficacy, perturbation of endogenous metabolite homeostasis, or disease susceptibility via UGTs cannot be elaborated upon based on current information.

Contribution to Drug Resistance and Therapeutic Efficacy

Given the absence of direct evidence linking this compound to UGT activity, its contribution to drug resistance or therapeutic efficacy through UGT-mediated mechanisms cannot be established from the available data.

Perturbation of Endogenous Metabolite Homeostasis and Signaling

Without a documented role for this compound in UGT-mediated processes, its direct perturbation of endogenous metabolite homeostasis and signaling via UGTs is not supported by the current literature.

Genetic Polymorphisms in UGTs and Disease Susceptibility

The impact of genetic polymorphisms in UGTs on disease susceptibility is a well-studied area, but there is no reported link between these polymorphisms and the metabolism or function of this compound.

Biotechnological and Synthetic Biology Applications of Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate

Engineered Biosynthetic Pathways for Nucleotide Sugar Production

Nucleotide sugars are essential activated forms of monosaccharides that serve as universal donors in the biosynthesis of complex carbohydrates, including polysaccharides, glycoproteins, and glycolipids nih.gov. The synthesis of these compounds, including UDP-ADFGU, typically involves enzymatic condensation reactions between a nucleotide triphosphate, such as uridine (B1682114) triphosphate (UTP), and a sugar phosphate (B84403) nih.gov.

Microbial Cell Factories for Optimized Glycan Precursor Synthesis (e.g., Saccharomyces cerevisiae, Escherichia coli)

Microbial cell factories, notably strains of Saccharomyces cerevisiae and Escherichia coli, are widely engineered for the sustainable production of various biochemicals and precursors. These microorganisms are recognized for their metabolic versatility and amenability to genetic manipulation, making them ideal platforms for optimizing biosynthetic pathways. Nucleotide sugars are vital for the physiological function and survival of organisms, including bacteria, where they are critical for the synthesis of cellular structures. For instance, UDP is a known metabolite in Saccharomyces cerevisiae. While broad applications of E. coli and Saccharomyces cerevisiae as cell factories for producing various compounds, including nucleotide sugars like UDP-glucose, are well-documented, specific detailed research on the engineering of these organisms solely for optimized this compound production is not extensively highlighted in current literature. However, the foundational principles of engineering these microbial systems for general nucleotide sugar synthesis suggest a strong potential for their application in the tailored production of this compound and similar modified glycan precursors.

Directed Evolution and Enzyme Engineering for Enhanced Yield and Specificity

Directed evolution and enzyme engineering are powerful biotechnological approaches employed to optimize the properties of enzymes, such as their activity, specificity, and stability, for specific industrial or therapeutic applications. These methods involve creating diverse libraries of enzyme mutants and subsequently screening them for improved characteristics. This iterative process mimics natural evolution in a controlled laboratory setting. While these techniques have been successfully applied to a wide range of enzymes, including plant UDP-glycosyltransferases (UGTs) for desired functional modifications, specific applications of directed evolution or enzyme engineering directly targeting enzymes involved in the biosynthesis or utilization of this compound for enhanced yield or specificity are not explicitly detailed in the available research. Nevertheless, the principles of these engineering strategies are directly applicable to enzymes within the this compound metabolic pathway to improve its production efficiency or the specificity of its transfer in glycosylation reactions.

Biocatalytic Preparations of Nucleoside-Diphosphosugars

Biocatalytic preparations, often utilizing chemoenzymatic synthesis, represent a promising strategy for the efficient and specific production of nucleoside-diphosphosugars. This approach integrates the precision of enzyme-catalyzed reactions with the flexibility of chemical synthesis. For example, chemoenzymatic methods have been successfully used for the synthesis of various nucleotide sugars, including UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-glucuronic acid (UDP-GlcA). The use of immobilized enzymes can significantly improve yields and ease of use in these preparations. The chemical synthesis of this compound has been demonstrated, involving the coupling of a fluorinated glucose phosphate with uridine 5'-monophosphomorpholidate. This highlights the feasibility of synthesizing this complex molecule. While direct examples of large-scale biocatalytic preparations of this compound are not extensively detailed, the established methodologies for other nucleoside-diphosphosugars strongly suggest that similar biocatalytic routes could be developed for this compound, potentially offering advantages in terms of stereoselectivity and efficiency over purely chemical methods.

Chemoenzymatic Synthesis of Complex Oligosaccharides and Glycoproteins

Chemoenzymatic synthesis has emerged as a powerful strategy for constructing complex oligosaccharides and glycoproteins with defined structures. This approach leverages the high specificity of glycosyltransferases, which utilize nucleotide sugars as donor substrates, alongside chemical modifications. UDP-sugars, including this compound, are critical donor molecules in these enzymatic glycosylation reactions nih.gov. This compound, by providing its unique 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl moiety, can be specifically incorporated into growing glycan chains. This capability is crucial for synthesizing glycoconjugates with precise structural modifications, which are invaluable for understanding their biological functions, such as in cell-cell interactions, protein stability, and immune recognition nih.gov. The integration of chemical steps for preparing modified sugar precursors with enzymatic steps for their controlled assembly allows for the creation of structurally defined complex glycans that are difficult to obtain through traditional chemical synthesis alone.

Rational Design of Glycosylation Pathway Modulators

Glycosylation patterns are dynamic and can be altered in various disease states, including cancer and metabolic disorders nih.gov. The ability to manipulate these patterns through the targeted use of specific nucleotide sugars, such as this compound, holds significant promise for developing new therapeutic strategies nih.gov. Rational design approaches, which involve understanding the molecular mechanisms of enzymes and pathways, are instrumental in developing molecules that can modulate glycosylation processes. Given that this compound contains a fluorinated and dideoxy sugar moiety, its unique structure could be rationally designed to interfere with or redirect specific glycosylation pathways. By acting as an alternative substrate or an inhibitor for particular glycosyltransferases, this compound or its analogs could potentially modulate cellular glycosylation, thereby influencing cell surface properties, protein function, and cellular signaling, offering avenues for therapeutic intervention.

Exploration in Novel Antibiotic Development Targeting Bacterial Nucleotide Sugar Biosynthesis

Bacterial nucleotide sugar biosynthesis pathways are attractive targets for the development of novel antibiotics due to their critical role in the construction of essential bacterial cell wall components, such as peptidoglycans and lipopolysaccharides, and other virulence factors. Inhibitors that target these pathways can disrupt bacterial cell wall integrity and inhibit growth. For instance, bacterial UDP-glucose pyrophosphorylase (UGP), an enzyme involved in UDP-glucose synthesis, has been identified as a promising drug target. Many rare deoxy and amino sugars, often derived from nucleotide sugars, are integral to the virulence of pathogenic bacteria and are also found in the biosynthesis of diverse macrolide antibiotics. While the direct use of this compound as an antibiotic or as a specific target for antibiotic development is not explicitly detailed in the provided search results, its nature as a modified nucleotide sugar suggests a potential for exploration in this area. Compounds that mimic or interfere with natural bacterial nucleotide sugars, like this compound, could potentially disrupt bacterial glycan biosynthesis, thereby offering a strategy for developing new antimicrobial agents.

Future Directions in Uridine 5 2 Acetamido 2,6 Dideoxy 6 Fluoroglucopyranosyl Diphosphate Research

Identification of Novel Glycosylation Substrates and Products

The distinctive structural features of UDP-ADFGU, particularly the 6-fluoro and 2-acetamido groups, suggest its potential as a donor for the enzymatic synthesis of novel glycoconjugates. Future research will focus on systematically identifying glycosyltransferases that can utilize this compound as a substrate. This involves high-throughput screening of enzyme libraries against this compound to discover novel enzymatic activities. The altered electronic and steric properties introduced by the fluorine atom at C-6 could lead to unexpected substrate specificities or even altered product linkages compared to natural UDP-glucose or UDP-N-acetylglucosamine.

Detailed kinetic and structural studies of glycosyltransferases interacting with this compound will be crucial. These studies can elucidate the molecular basis of substrate recognition and catalysis, revealing how the enzyme active site accommodates the fluorinated sugar. The products formed from these reactions, which would contain the 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl moiety, represent a new class of unnatural glycans. Research will then aim to characterize the biological properties of these novel glycoconjugates, including their stability, recognition by lectins or antibodies, and their impact on cellular processes. This could pave the way for the creation of glycans with enhanced stability, altered binding affinities, or novel biological functions, which are valuable for both fundamental research and potential therapeutic applications.

Comprehensive Elucidation of Regulatory Networks Controlling Uridine (B1682114) Diphosphate (B83284) Sugar Flux

This compound, as a modified UDP-sugar, presents a unique opportunity to probe and perturb the intricate regulatory networks governing UDP-sugar metabolism. Future research will investigate how the introduction of this compound impacts the cellular pools and flux of other essential UDP-sugars, such as UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine. This can be achieved through metabolomic profiling of cells or organisms exposed to this compound, quantifying changes in the concentrations of various nucleotide sugars and their downstream products.

Studies will also focus on identifying and characterizing the enzymes involved in the synthesis, interconversion, and degradation of this compound within a biological context. This includes exploring whether native nucleotidyltransferases can synthesize this compound from its monosaccharide-1-phosphate precursor and uridine triphosphate (UTP), or if epimerases or other modifying enzymes act upon it. Understanding how this compound is metabolized or incorporated into cellular pathways will provide insights into the robustness and plasticity of UDP-sugar metabolic networks. Furthermore, research could explore whether this compound or its metabolic products exert feedback regulation on the expression or activity of enzymes involved in general UDP-sugar biosynthesis, thereby uncovering novel regulatory mechanisms in glycometabolism.

Development of Advanced Chemical Probes and Enzyme Inhibitors

Fluorinated carbohydrates, including fluorinated UDP-sugars, are well-established as powerful mechanistic probes for glycosyl-processing enzymes wikipedia.orgamdb.onlinenih.gov. The fluorine atom, with its small atomic radius and high electronegativity, can subtly alter molecular properties and serve as a valuable reporter for techniques like 19F NMR spectroscopy amdb.online.

Future research on this compound will capitalize on its potential as an advanced chemical probe. This includes its use in:

Mechanistic Studies: Employing this compound to elucidate the catalytic mechanisms of glycosyltransferases, particularly those involved in N-acetylglucosamine or glucose transfer. Its fluorinated nature can help identify key catalytic residues, transition states, and conformational changes during enzyme action.

Enzyme Inhibition: Given that fluorinated sugar nucleotides often act as competitive inhibitors of glycosyltransferases, this compound can be developed into a potent inhibitor amdb.online. Research will focus on optimizing its inhibitory activity and selectivity for specific glycosyltransferases. This could involve modifying other parts of the molecule or exploring different anomeric configurations.

Structural Biology: Utilizing this compound in co-crystallization studies with target enzymes to obtain high-resolution structural information of enzyme-inhibitor complexes. This structural data is invaluable for rational drug design and understanding protein-carbohydrate interactions.

Active Site Labeling: Designing photoaffinity or suicide probes based on the this compound scaffold to covalently label and identify active site residues of enzymes, providing direct evidence of substrate binding sites.

The development of more potent and selective inhibitors based on this compound could have significant implications for modulating specific glycosylation events implicated in various diseases.

Integration of Multi-omics Data for Systems-Level Glycobiology

Understanding the full biological impact of this compound necessitates a systems-level approach, integrating data from various "omics" technologies. Future research will focus on combining glycomics, proteomics, transcriptomics, and metabolomics data to gain a holistic view of how this compound influences cellular processes.

Glycomics: Analyzing the global changes in cellular glycomes upon exposure to this compound to identify novel glycoconjugates formed and altered glycosylation patterns.

Proteomics: Investigating changes in protein glycosylation, expression levels of glycosylation enzymes, and protein-protein interactions affected by this compound.

Transcriptomics: Studying the transcriptional regulation of genes involved in glycosylation pathways, UDP-sugar biosynthesis, and related metabolic processes in response to this compound.

Metabolomics: Complementing the UDP-sugar flux studies by broadly profiling cellular metabolites to understand the broader metabolic consequences of this compound presence.

Therapeutic Potential Beyond Direct Glycosylation Modulation

While this compound's primary utility lies in modulating glycosylation, its unique structure and potential interactions within biological systems suggest broader therapeutic applications beyond direct glycosyltransferase inhibition or substrate donation.

Scaffold for Drug Discovery: The this compound scaffold could serve as a starting point for the design of novel small molecules with therapeutic properties. Modifications to the uridine, diphosphate, or fluorinated sugar moieties could lead to compounds that interact with other targets, such as carbohydrate-binding proteins (lectins), or modulate signaling pathways independent of direct glycosylation.

Modulation of Cell Signaling: Altered glycosylation patterns are known to influence cell-cell interactions, receptor activation, and downstream signaling cascades. Research could explore whether the incorporation of the ADFGU moiety into glycans, or its presence as a free nucleotide sugar, can directly or indirectly modulate specific cell signaling pathways implicated in disease.

Immune Response Modulation: Glycans play critical roles in immune recognition and regulation. This compound or glycans containing its sugar moiety could be investigated for their ability to modulate immune responses, potentially acting as immunomodulators or vaccine adjuvants by altering pathogen recognition or host immune cell activation.

Anti-pathogen Strategies: Given that many pathogens rely on specific glycosylation pathways for survival, adhesion, or immune evasion, this compound could be explored as an anti-pathogen agent. It might interfere with pathogen-specific glycosyltransferases, disrupt pathogen glycoconjugate biosynthesis, or alter host glycosylation to prevent pathogen entry or proliferation.

These future directions underscore the versatility of this compound as a research tool and a potential therapeutic agent, paving the way for innovative approaches in glycobiology and drug development.

Q & A

Basic: How to formulate a research question on Udp-adfgu that aligns with existing theoretical frameworks?

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify gaps in this compound research. Use tools like bibliometric analysis to map trends and unresolved questions .

- Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope. Ensure alignment with a conceptual framework (e.g., biochemical pathways or structural models relevant to this compound) .

- Step 3: Link hypotheses to established theories (e.g., molecular interaction models) to ensure theoretical grounding. For example, if studying this compound’s enzymatic activity, reference kinetic theory .

Basic: What experimental designs are suitable for initial studies on this compound?

Methodological Answer:

- Pre-Experimental Design: Use observational or correlational studies to identify baseline properties (e.g., this compound’s stability under varying pH levels) .

- Quasi-Experimental Design: Compare this compound’s behavior in controlled vs. natural conditions (e.g., enzyme activity in vitro vs. in vivo) .

- Factorial Design: Test multiple variables simultaneously (e.g., temperature, concentration) to assess interactions affecting this compound’s function .

Advanced: How to resolve contradictions in this compound experimental data across studies?

Methodological Answer:

- Step 1: Perform meta-analysis to identify methodological disparities (e.g., variations in assay protocols or sample purity) .

- Step 2: Replicate experiments under standardized conditions, documenting all parameters (e.g., buffer composition, instrumentation calibration) .

- Step 3: Apply advanced statistical models (e.g., mixed-effects regression) to isolate confounding variables. For instance, use ANOVA to determine if observed discrepancies arise from measurement error or biological variability .

Advanced: How to integrate interdisciplinary methodologies in this compound research?

Methodological Answer:

- Step 1: Collaborate with reference disciplines (e.g., computational chemistry for molecular simulations or biophysics for structural analysis) to expand methodological scope .

- Step 2: Design hybrid protocols (e.g., combining spectroscopic data with machine learning predictions) to validate this compound’s interaction mechanisms .

- Step 3: Establish a unified data management plan (DMP) to harmonize interdisciplinary datasets. For example, use FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-team data sharing .

Basic: What ethical considerations are critical when handling this compound-related data?

Methodological Answer:

- Step 1: Adhere to institutional review board (IRB) guidelines for data anonymization, especially if human-derived samples are involved .

- Step 2: Implement secure storage protocols (e.g., encrypted databases with access logs) to prevent unauthorized use of sensitive data .

- Step 3: Disclose funding sources and potential conflicts of interest in publications to maintain transparency .

Advanced: How to ensure reproducibility in this compound studies?

Methodological Answer:

- Step 1: Document all experimental conditions in machine-readable formats (e.g., electronic lab notebooks with version control) .

- Step 2: Use open-source tools for data analysis (e.g., R or Python scripts) to allow independent verification of results .

- Step 3: Publish raw datasets and negative results in public repositories (e.g., Zenodo or Figshare) to mitigate publication bias .

Basic: What data collection methods are optimal for studying this compound’s biochemical properties?

Methodological Answer:

- Quantitative Methods: Use spectrophotometry or mass spectrometry to measure concentration-dependent activity .

- Qualitative Methods: Employ X-ray crystallography or cryo-EM for structural insights. Ensure replication across multiple batches to confirm consistency .

- Hybrid Approach: Combine kinetic assays with computational docking simulations to correlate structure-function relationships .

Advanced: How to develop a theoretical framework for this compound’s mechanism of action?

Methodological Answer:

- Step 1: Synthesize existing evidence into a conceptual model (e.g., kinetic vs. thermodynamic control hypotheses) .

- Step 2: Validate predictions using perturbation experiments (e.g., site-directed mutagenesis to test catalytic residue roles) .

- Step 3: Refine the framework iteratively by comparing empirical data with model outputs. Use Bayesian inference to update probability distributions for key parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.